![molecular formula C19H29N5O3 B2555997 9-cyclohexyl-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 850825-17-1](/img/structure/B2555997.png)

9-cyclohexyl-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

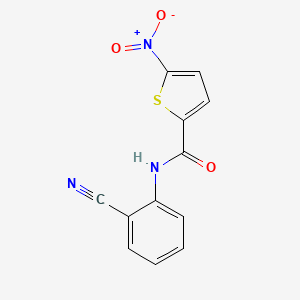

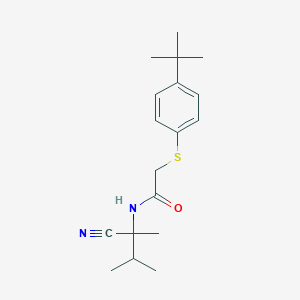

The compound “9-cyclohexyl-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a chemical compound with the molecular formula C19H29N5O3 . It is also known by its CAS number 850825-17-1 .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl group, an ethoxyethyl group, and a methyl group attached to a purino[7,8-a]pyrimidine-2,4-dione core . The exact mass of the compound is 375.22703980 g/mol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 375.5 g/mol . It has a topological polar surface area of 70.9 Ų and a complexity of 568 . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 5 rotatable bonds .科学的研究の応用

Synthesis and Derivatives Development

Synthetic Pathways and Derivatives

A significant portion of research focuses on developing synthetic pathways to create purine and pyrimidine derivatives. For example, the synthesis of 2‐Triazolylpyrimido[1,2,3‐cd]purine‐8,10‐diones via 1,3‐dipolar cycloadditions represents an approach to develop a series of purine derivatives with potential biological applications (Simo et al., 2000). This method highlights the versatility of purine and pyrimidine chemistry in generating diverse molecules for further investigation.

Regioselective Synthesis

The work by Majumdar et al. (2001) on the regioselective synthesis of pyrimidine annelated heterocycles from 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil showcases the precision achievable in crafting complex heterocyclic structures, which could serve as scaffolds for drug development (Majumdar et al., 2001).

Potential Biological Applications

Anticancer Potential

The catalytic synthesis of 1,8-dioxo-octahydroxanthenes and their evaluation as potential anticancer agents indicate that derivatives of purine and pyrimidine can show promising bioactivity. Molecular iodine catalysis facilitated the reaction, highlighting an efficient pathway for synthesizing compounds with anti-proliferative properties (Mulakayala et al., 2012).

Synthesis in Aqueous Media

The one-pot synthesis of Pyrano[2,3-d]pyrimidine Derivatives in aqueous media under microwave irradiation by Qing (2010) demonstrates an environmentally friendly and efficient approach to producing these derivatives, potentially streamlining the production of biologically active compounds (Qing, 2010).

特性

IUPAC Name |

9-cyclohexyl-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O3/c1-3-27-13-12-24-17(25)15-16(21(2)19(24)26)20-18-22(10-7-11-23(15)18)14-8-5-4-6-9-14/h14H,3-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVDBPAHVKIXMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4CCCCC4)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B2555914.png)

![4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2555921.png)

![N-(2,6-Difluorophenyl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2555922.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2555924.png)

![N~1~-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2555930.png)

![6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide](/img/structure/B2555932.png)

![Prop-2-en-1-yl 5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2555937.png)